molecular formula C7H10O B080641 Bicyclo[2.2.1]hept-5-en-2-ol CAS No. 13080-90-5

Bicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B080641
CAS No.: 13080-90-5
M. Wt: 110.15 g/mol
InChI Key: MKOSBHNWXFSHSW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ol, also known as 5-norbornene-2-ol, is a bicyclic organic compound with the molecular formula C₇H₁₀O. It is characterized by a unique structure that includes a norbornene skeleton with a hydroxyl group attached to the second carbon atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-en-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydroboration-oxidation to introduce the hydroxyl group. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like borane (BH₃) for the hydroboration step .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: Lacks the double bond and hydroxyl group, making it less reactive.

    Bicyclo[2.2.1]hept-2-en-7-ol: Similar structure but with the hydroxyl group at a different position.

    Bicyclo[2.2.1]hept-5-en-2-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-ol is unique due to its combination of a reactive norbornene ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOSBHNWXFSHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871953
Record name Bicyclo[2.2.1]hept-5-en-2-ol
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-90-5, 2890-98-4, 694-97-3
Record name 5-Norbornen-2-ol
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Record name Bicyclo(2.2.1)hept-5-en-2-ol
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Record name exo-2-Norbornenol
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Record name endo-2-Norbornenol
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Record name Bicyclo[2.2.1]hept-5-en-2-ol
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Q & A

Q1: What unique reactivity does Bicyclo[2.2.1]hept-5-en-2-ol exhibit compared to its saturated counterpart, norborneol?

A: Research using ion cyclotron resonance spectrometry [] reveals that the acetylation of endo-Bicyclo[2.2.1]hept-5-en-2-ol with [(CH3CO)3]+ proceeds at a similar rate to its exo-isomer and significantly faster than endo-norborneol. This suggests that the presence of the double bond in this compound reduces steric hindrance at the C-2 position, possibly due to the removal of the C-6 endo hydrogen interaction present in norborneol.

Q2: How can this compound be utilized in the synthesis of nucleoside analogues?

A: Researchers successfully synthesized novel carbocyclic nucleoside analogues using this compound derivatives as starting materials []. The synthesis involved a multi-step process, starting with the bromination and reduction of commercially available ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate, followed by the introduction of azide and hydroxyl groups. These intermediates were further elaborated to obtain purine derivatives with potential biological activity.

Q3: Are there any documented instances of intramolecular reactions involving this compound derivatives?

A: While specific examples aren't detailed in the provided abstracts, one study mentions the "intramolecular trapping of strained bicyclic allene in carbon atom reactions" []. This suggests the possibility of utilizing this compound derivatives in reactions where the double bond can participate in intramolecular cyclization or rearrangement processes, leading to the formation of complex ring systems.

Q4: Can this compound undergo Retro-Diels-Alder reactions?

A: One of the papers mentions "Retro-Diels-Alder cleavage of endo-bicyclo[2.2.1]hept-5-en-2-ol" []. This implies that under appropriate conditions, likely high temperatures, this compound can undergo a Retro-Diels-Alder reaction, potentially generating cyclopentadiene and a dienophile as products. This reaction pathway could be valuable in synthetic strategies for generating specific molecules or intermediates.

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